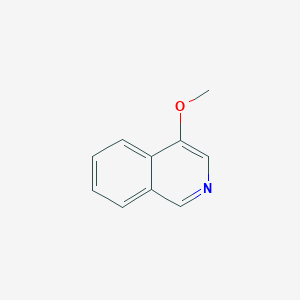

4-Methoxyisoquinoline

Vue d'ensemble

Description

4-Methoxyisoquinoline is a heterocyclic compound that is part of the isoquinoline family. It is characterized by a methoxy group attached to the isoquinoline scaffold, which can influence its chemical properties and reactivity. This compound serves as a key intermediate in the synthesis of various derivatives with potential biological activities, including antitumor properties .

Synthesis Analysis

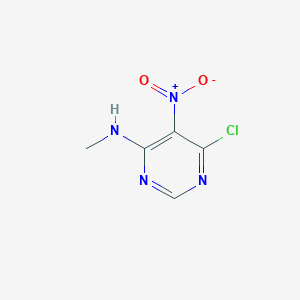

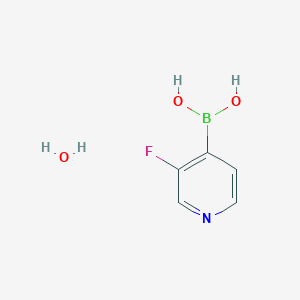

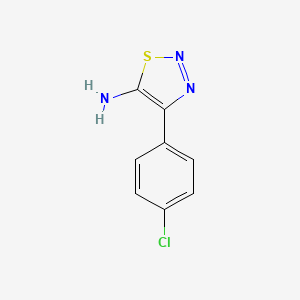

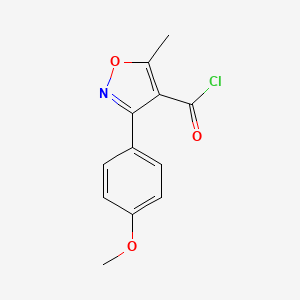

The synthesis of this compound derivatives can be achieved through various methods. For instance, the Bischler-Napieralski reaction has been utilized to synthesize methoxy-indolo[2,1-a]isoquinolines, which are then tested for cytostatic activity . Additionally, a palladium(II)-catalyzed cyclization/olefination process has been developed to prepare 4-(1-alkenyl)isoquinolines, with the presence of a methoxy group on the arylaldimine promoting the cyclization . A novel total synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline has been reported, which involves amination and hydrogenolysis steps . Furthermore, a synthesis route for 1-methoxyisoquinoline-3,4-diamine has been described, leading to the formation of imidazo[4,5-c]isoquinolines .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a methoxy group, which can influence the electronic properties of the molecule and its reactivity in chemical reactions. The methoxy group can act as an electron-donating substituent, affecting the cyclization reactions and the stability of intermediates .

Chemical Reactions Analysis

This compound and its derivatives participate in a variety of chemical reactions. For example, photocycloaddition reactions have been employed to create spiroisoquinoline derivatives . The Pummerer reaction has been used to synthesize tetrahydroisoquinolines with methoxy groups, demonstrating the influence of these groups on intramolecular cyclization . Additionally, the presence of a methoxy group can enhance the antiproliferative activity of certain quinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the presence of the methoxy group and other substituents. These properties are crucial for the biological activity of the compounds. For instance, the introduction of amino, alkylamino, and halogen groups on the quinone nucleus of isoquinolinequinones has been shown to confer moderate to high cytotoxic activity against various cancer cell lines . The position and nature of substituents on the quinoline ring are critical for the antiproliferative activity, as demonstrated by the evaluation of various 4-anilino-quinoline derivatives .

Applications De Recherche Scientifique

Synthesis and Anticancer Activity

Aminoquinones Derived from 4-Methoxyisoquinoline : The synthesis of 4-methoxycarbonyl-3-methylisoquinolinequinone and its derivatives demonstrated significant cytotoxic activity against several human tumor cell lines, including gastric adenocarcinoma, lung, bladder carcinoma, and leukemia cells. Notably, 7-Amino-6-bromoisoquinoline-5,8-quinone showed promising activity against these cancer cell lines (Delgado et al., 2012).

Estrogen Receptor Affinic Cytostatic Agents : Methoxysubstituted dihydro-indoloisoquinolines demonstrated cytostatic activity in vitro. The tetramethoxy derivative was particularly active against leukemia cells, while compounds with two methoxy groups were more potent against mammary tumor cells (Ambros et al., 1988).

Cytotoxicity and Antitumor Properties

Compound from Scolopendra subspinipes mutilans : A new isoquinoline compound derived from this source showed moderate cytotoxicity against esophageal squamous cancer cells but low toxicity against normal cells. It also inhibited cell migration in human umbilical vein endothelial cells (Guo et al., 2017).

Benzo[c][1,8]naphthyridinones Synthesis : This research focused on the reaction of 1-methoxyisoquinolin-3-amine for synthesizing specific compounds, demonstrating the chemical versatility of this compound (Deady, 1984).

Other Potential Applications

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine : A compound related to this compound, showed potent apoptosis-inducing properties and high efficacy in breast and other cancer models, with excellent blood-brain barrier penetration (Sirisoma et al., 2009).

- Sponge Haliclona Species**: Isoquinoline alkaloids isolated from this marine sponge, including derivatives of this compound, demonstrated significant cytotoxicity against melanoma and ovarian human tumor cell lines. Mimosamycin, one of the isolated compounds, was identified as the principal cytotoxin (Rashid et al., 2001).

Synthesis of 4-(1-Alkenyl)isoquinolines : The study demonstrated the preparation of 4-(1-alkenyl)-3-arylisoquinolines through Pd(II)-catalyzed cyclization. The introduction of an o-methoxy group on the arylaldimine improved the yield of isoquinoline products, indicating the relevance of this compound in this synthetic process (Huang & Larock, 2003).

Antibacterial and Antifungal Properties : Isoquinoline alkaloids from Litsea cubeba, including methoxyisoquinoline derivatives, showed antimicrobial activity against bacteria like S. aureus and fungi. Some compounds exhibited significant cytotoxicity against tumor cell lines (Zhang et al., 2012).

Safety and Hazards

Mécanisme D'action

Mode of Action

Isoquinoline compounds are known to interact with various biological targets, potentially leading to changes in cellular processes .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier .

Result of Action

For example, a study found that a compound structurally similar to 4-Methoxyisoquinoline showed moderate cytotoxicity against tumor cells and low cytotoxicity against normal cells .

Propriétés

IUPAC Name |

4-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-7-11-6-8-4-2-3-5-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGFLHYYILUCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396379 | |

| Record name | 4-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36034-54-5 | |

| Record name | 4-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the isoquinoline structure in relation to the observed anticancer activity?

A: The research indicates that the oxidation state of the isoquinoline ring plays a crucial role in its cytotoxic activity. Specifically, oxidation at the C(1), C(4), and C(5) positions appears to enhance cytotoxicity []. 1,5-Dihydroxy-4-methoxyisoquinoline possesses hydroxyl groups at C(1) and C(5) and a methoxy group at C(4), which likely contributes to its observed anticancer properties. Further modifications of this structure could potentially lead to even more potent anticancer agents.

Q2: How does 1,5-dihydroxy-4-methoxyisoquinoline affect cancer cells differently from normal cells?

A: While the exact mechanism of action remains under investigation, the research demonstrates that 1,5-dihydroxy-4-methoxyisoquinoline exhibits selective cytotoxicity. It effectively inhibits the growth of five esophageal squamous cancer cell lines with IC50 values ranging from 13 to 26 μM []. Importantly, the compound showed low cytotoxicity towards normal human esophageal epithelial cells, highlighting its potential for targeted cancer therapy with reduced side effects.

Q3: Beyond cytotoxicity, does 1,5-dihydroxy-4-methoxyisoquinoline exhibit other anti-cancer properties?

A: Yes, the research reveals that 1,5-dihydroxy-4-methoxyisoquinoline potently inhibits cell migration in human umbilical vein endothelial cells (HUVECs) []. At a concentration of 13 μM, the compound achieved an inhibition rate exceeding 50%. This anti-migratory effect suggests that 1,5-dihydroxy-4-methoxyisoquinoline might also hinder cancer cell metastasis, a critical aspect of cancer progression.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(isopropylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B1350647.png)

![(1R)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B1350652.png)

![N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1350657.png)

![4-[(4-Chlorophenyl)sulfonyl]-3-thiophenecarboxylic acid](/img/structure/B1350665.png)

![4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B1350669.png)